molecular formula C8H8BrClO2S B12332373 2-Bromo-4,6-dimethylbenzenesulfonyl chloride

2-Bromo-4,6-dimethylbenzenesulfonyl chloride

Cat. No.: B12332373
M. Wt: 283.57 g/mol
InChI Key: XFUGPNORIVRXHF-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylbenzenesulfonyl chloride (CAS 1208074-67-2) is an organic compound with the molecular formula C 8 H 8 BrClO 2 S and a molecular weight of 283.57 g/mol . This reagent belongs to the class of benzenesulfonyl chlorides, which are highly versatile electrophiles widely employed in organic synthesis as building blocks for the creation of more complex molecules. Its structure incorporates two reactive sites: the sulfonyl chloride group (-SO 2 Cl) and a bromine substituent. The sulfonyl chloride group is particularly reactive towards nucleophiles, allowing this compound to be readily converted into various sulfonamide, sulfonate, and sulfonate ester derivatives. This makes it a valuable precursor in medicinal chemistry and chemical biology for the development of enzyme inhibitors, molecular probes, and other biologically active compounds where the sulfonamide functional group is prevalent. Furthermore, the presence of the bromine atom on the aromatic ring, activated by the electron-withdrawing sulfonyl chloride group, provides a handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This enables researchers to construct complex bi- or polycyclic aromatic systems from this central, dual-functionalized intermediate. As a multifunctional building block, this compound offers researchers significant flexibility in synthetic route design. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUGPNORIVRXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination with Elemental Bromine

In this approach, bromine (Br₂) is introduced under controlled conditions. The sulfonyl chloride group acts as a meta-director, while methyl groups at positions 2 and 4 influence regioselectivity. A typical procedure involves:

  • Reagents : Br₂ (1.1–1.5 equiv), FeCl₃ or AlCl₃ (5–10 mol%) as a Lewis acid.
  • Solvent : Dichloromethane (DCM) or acetic acid.
  • Conditions : Reaction at 0–5°C for 4–6 hours.
  • Yield : 70–85% after purification via recrystallization (e.g., isopropanol).

Mechanism : Electrophilic bromination occurs at the position ortho to the methyl group (position 6) due to steric and electronic effects. The sulfonyl chloride group deactivates the ring but directs substitution via meta/para pathways, while methyl groups enhance ortho/para reactivity.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS offers a milder alternative, particularly for substrates sensitive to harsh bromination conditions. This method is effective in non-polar solvents:

  • Reagents : NBS (1.2 equiv), azobisisobutyronitrile (AIBN) as a radical initiator.
  • Solvent : Carbon tetrachloride (CCl₄) or chlorobenzene.
  • Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.
  • Yield : 60–75%.

Key Advantage : Reduced formation of di-brominated byproducts compared to Br₂.

Sequential Sulfonation-Bromination of 2,4-Dimethylbenzene

An alternative two-step strategy involves sulfonating 2,4-dimethylbenzene followed by bromination. This method is scalable and avoids handling reactive intermediates.

Sulfonation with Chlorosulfonic Acid

  • Step 1 :
    • Reagents : Chlorosulfonic acid (3–4 equiv), 2,4-dimethylbenzene.
    • Conditions : 0–30°C with stirring for 2–4 hours.
    • Product : 2,4-Dimethylbenzenesulfonyl chloride (yield: 85–90%).

Bromination of the Sulfonated Intermediate

  • Step 2 :
    • Reagents : Br₂ or NBS, as described in Section 1.
    • Yield : 65–80% after isolation.

Catalytic Bromination with HBr and Oxidizing Agents

A less common but efficient method employs hydrogen bromide (HBr) with an oxidizing agent:

  • Reagents : HBr (48% aq., 2 equiv), H₂O₂ (1.5 equiv).
  • Catalyst : Fe₂(SO₄)₃ (5 mol%).
  • Solvent : Acetic acid/water (3:1).
  • Conditions : 50°C for 8–12 hours.
  • Yield : 55–70%.

Limitation : Requires careful pH control to prevent hydrolysis of the sulfonyl chloride group.

Comparative Analysis of Methods

Method Brominating Agent Catalyst/Solvent Temperature Yield Purity
Direct Bromination (Br₂) Br₂ FeCl₃, CH₃COOH 0–5°C 70–85% >95%
Radical (NBS) NBS AIBN, CCl₄ 80–90°C 60–75% 90–93%
Sequential Process Br₂ Chlorosulfonic acid → Br₂ 0–30°C → 0–5°C 65–80% 92–97%
HBr/H₂O₂ HBr Fe₂(SO₄)₃, CH₃COOH/H₂O 50°C 55–70% 85–90%

Industrial-Scale Optimization

Patent CN108084062A highlights a solvent-free approach using inorganic additives (e.g., anhydrous Na₂SO₄) to suppress side reactions:

  • Additive : 0.1–1 wt% of Na₂SO₄ or MgSO₄.
  • Bromination Efficiency : 87–90% yield at 15–20°C.
  • Key Benefit : Reduces sulfone isomerization and polymer byproducts.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing directing effects of sulfonyl chloride (meta) and methyl (ortho/para) groups can lead to mixed products. Using sterically hindered Lewis acids (e.g., ZnCl₂) improves selectivity.
  • Hydrolysis Risk : Moisture-sensitive sulfonyl chloride requires anhydrous conditions. Reactions are typically conducted under N₂ or Ar.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (isopropanol) ensures high purity.

Emerging Techniques

Recent advances include photoredox catalysis for late-stage bromination, though applicability to sulfonyl chlorides remains under exploration.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, or sulfonate salts, depending on the nucleophile used.

    Oxidation Reactions: The products can include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-4,6-dimethylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets include nucleophilic sites on biomolecules or other organic compounds, leading to the formation of stable sulfonyl derivatives.

Comparison with Similar Compounds

2-Bromo-4,6-dinitroaniline

  • Structure : Bromine, two nitro groups, and an amine group on the benzene ring.
  • Key Properties : High polarity due to nitro groups, leading to adsorption issues in GC/MS analysis .
  • Applications : Found in dark-colored textiles as a degradation product of Disperse Blue 79 dye.
  • Safety : Detected at levels up to 282 µg/g in garments, exceeding REACH limits and posing mutagenic and skin sensitization risks .

Comparison : Unlike the sulfonyl chloride, 2-bromo-4,6-dinitroaniline lacks the sulfonyl group and is more polar, reducing its utility in synthetic chemistry but increasing environmental persistence.

3,5-Dinitrobromobenzene

  • Structure : Bromine and two nitro groups at meta positions.
  • Applications : Used in textile dyes and detected alongside 2-bromo-4,6-dinitroaniline in sports garments .
  • Reactivity : Less reactive toward nucleophilic substitution compared to sulfonyl chlorides due to the absence of a leaving group.

Comparison : The sulfonyl chloride’s reactive Cl atom enables facile substitution reactions, whereas 3,5-dinitrobromobenzene’s nitro groups dominate its electronic properties.

2-Bromo-4,5-dichlorobenzenesulfonyl Chloride

  • Structure : Bromine, two chlorines, and a sulfonyl chloride on the benzene ring (CAS: 937625-04-2).
  • Molecular Formula : C₆H₂BrCl₃O₂S; Molecular Weight : 324.41 g/mol .

Comparison : The dichloro derivative’s higher molecular weight and electronegativity may alter solubility and reaction kinetics in synthetic applications .

2-Methoxy-4,6-dimethylbenzenesulfonyl Chloride

  • Structure : Methoxy and two methyl groups with a sulfonyl chloride (CAS: 1021373-11-4).
  • Molecular Formula : C₉H₁₁ClO₃S; Molecular Weight : 234.7 g/mol .
  • Reactivity : The methoxy group donates electrons via resonance, reducing the sulfonyl chloride’s electrophilicity compared to brominated analogues.

Comparison : The absence of bromine reduces steric hindrance, but the electron-donating methoxy group may limit reactivity in certain sulfonation reactions .

2-Bromo-4:6-dinitro-m-cresol

  • Structure : Bromine, two nitro groups, a methyl group, and a hydroxyl group.
  • Properties : Melting point 110–116°C; reacts with p-toluenesulfonyl chloride to form chlorinated derivatives .
  • Applications : Intermediate in explosive or dye synthesis.

Comparison: The hydroxyl group introduces acidity (pKa ~4–5), making it distinct from the non-acidic sulfonyl chloride.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications Safety Concerns
2-Bromo-4,6-dimethylbenzenesulfonyl chloride C₈H₈BrClO₂S 283.58 Br, CH₃, SO₂Cl Sulfonation reactions Discontinued; unknown risks
2-Bromo-4,6-dinitroaniline C₆H₄BrN₃O₄ 278.02 Br, NO₂, NH₂ Textile dye byproduct Mutagenic, skin sensitizer
3,5-Dinitrobromobenzene C₆H₃BrN₂O₄ 247.00 Br, NO₂ Dye intermediate Environmental persistence
2-Bromo-4,5-dichlorobenzenesulfonyl chloride C₆H₂BrCl₃O₂S 324.41 Br, Cl, SO₂Cl Synthetic intermediate Higher toxicity potential
2-Methoxy-4,6-dimethylbenzenesulfonyl chloride C₉H₁₁ClO₃S 234.70 OCH₃, CH₃, SO₂Cl Specialty synthesis Lower reactivity

Biological Activity

2-Bromo-4,6-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including antioxidant and anticancer properties, as well as its role in synthetic organic chemistry.

Antioxidant Activity

Recent studies have indicated that compounds related to 2-bromo derivatives exhibit significant antioxidant properties. For instance, research has shown that certain brominated compounds can ameliorate oxidative stress in cellular models by reducing reactive oxygen species (ROS) generation and enhancing the expression of antioxidant enzymes such as Thioredoxin Reductase (TrxR1) and Heme Oxygenase-1 (HO-1) . The specific mechanisms through which these compounds exert their antioxidant effects are still under investigation but may involve modulation of cellular signaling pathways.

Anticancer Properties

The anticancer potential of sulfonyl chlorides, including 2-bromo derivatives, has been explored in various studies. One notable study demonstrated that brominated compounds could inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For example, the MTT assay revealed a dose-dependent reduction in cell viability when treated with these compounds, suggesting their potential as therapeutic agents in cancer treatment.

Study 1: Antioxidant Effects in Keratinocytes

A study assessed the effects of various brominated compounds on HaCaT keratinocytes subjected to oxidative stress induced by hydrogen peroxide. The results indicated that treatment with these compounds significantly reduced oxidative damage and enhanced cell viability compared to untreated controls . The expression levels of TrxR1 and HO-1 were also notably increased, highlighting the protective role of these compounds against oxidative stress.

Study 2: Anticancer Activity Against Pancreatic Cancer Cells

Another investigation focused on the effects of 2-bromo derivatives on pancreatic cancer cells (Panc-1). The results showed that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study utilized flow cytometry to analyze cell cycle distribution and confirmed a significant increase in sub-G1 phase cells indicative of apoptosis .

Data Summary

PropertyFinding
Antioxidant ActivityReduces ROS; increases TrxR1 and HO-1 expression
Anticancer ActivityInhibits proliferation in cancer cells; induces apoptosis
Cell Line StudiesEffective in HaCaT and Panc-1 cells

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